molecular formula C25H23NO5 B4093951 4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate

4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate

Cat. No.: B4093951
M. Wt: 417.5 g/mol
InChI Key: BGACWLMDGBATPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

The synthesis of 4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate typically involves multiple steps. One common method includes the esterification of 4-(phenoxycarbonyl)benzyl alcohol with 4-methyl-3-(propionylamino)benzoic acid under acidic conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include sulfuric acid for nitration, bromine for halogenation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of polymers or as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide groups in the compound can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate include:

    Methyl 4-[(phenoxycarbonyl)amino]benzoate: This compound has a similar structure but lacks the propionylamino group.

    4-(4-formylphenyl)benzoate: This compound has a formyl group instead of the phenoxycarbonyl group.

    4-(3-methylphenyl)benzoate: This compound has a methyl group on the aromatic ring instead of the phenoxycarbonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-phenoxycarbonylphenyl)methyl 4-methyl-3-(propanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-3-23(27)26-22-15-20(12-9-17(22)2)24(28)30-16-18-10-13-19(14-11-18)25(29)31-21-7-5-4-6-8-21/h4-15H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGACWLMDGBATPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate
Reactant of Route 2
Reactant of Route 2
4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate
Reactant of Route 3
Reactant of Route 3
4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate
Reactant of Route 4
Reactant of Route 4
4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate
Reactant of Route 5
4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate
Reactant of Route 6
Reactant of Route 6
4-(phenoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.